![molecular formula C17H20FNO4 B1477821 4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester CAS No. 1643153-49-4](/img/structure/B1477821.png)
4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C17H20FNO4 and its molecular weight is 321.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Modification
Research involving similar chemical structures, such as tert-butyl esters and carboxylic acid derivatives, often focuses on synthetic applications and modifications. For instance, the α-amidoalkylation of ambident nucleophiles using tert-butyl esters of carboxylic acids demonstrates the versatility of these compounds in organic synthesis, offering pathways for the creation of complex molecules (Dobrev, Benin, & Nechev, 1992). Similarly, the synthesis of 4H-Chromene-2-carboxylic acid ester derivatives from marine drugs underscores the relevance of esterification and carboxylation reactions in drug development and structural-activity relationship studies (Li et al., 2013).
Materials Science and Polymer Chemistry
In materials science, derivatives of tert-butyl esters and carboxylic acids have been used to synthesize new polyamides with significant thermal stability and solubility. This research highlights the application of such compounds in developing high-performance polymers with potential applications ranging from coatings to advanced materials (Hsiao, Yang, & Chen, 2000).
Catalysis and Reaction Mechanisms
Studies on the activation of carboxylic acids via tert-butyl esters offer insights into catalytic mechanisms and synthetic methodologies, enabling the efficient synthesis of anhydrides, esters, and amides. This research underlines the importance of tert-butyl esters in facilitating reactions that are fundamental to organic synthesis and pharmaceutical chemistry (Pozdnev, 2009).
Advanced Functional Materials
The creation of dual-colored electrochromic materials based on ester-functionalized pyridinium derivatives showcases the application of tert-butyl ester-related chemistry in developing new materials with potential uses in display technologies. These materials offer tunable properties based on the structural modifications of carboxylic acid esters, indicating the broad applicability of such chemical structures in material science (Long et al., 2017).
properties
IUPAC Name |
2-fluoro-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridin-4-yl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO4/c1-17(2,3)23-16(22)19-8-6-11(7-9-19)12-4-5-13(15(20)21)14(18)10-12/h4-6,10H,7-9H2,1-3H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKOSLAMBFDEJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboxy-3-fluorophenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.